molecular formula C14H14FN3O2 B5768144 (Z)-[AMINO(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO 4-FLUOROBENZOATE

(Z)-[AMINO(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO 4-FLUOROBENZOATE

Cat. No.: B5768144
M. Wt: 275.28 g/mol
InChI Key: DTFJLRSLMLADBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-[AMINO(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO 4-FLUOROBENZOATE is a synthetic organic compound that features a pyrrole ring substituted with amino and fluorobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO 4-FLUOROBENZOATE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, ammonia, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO 4-FLUOROBENZOATE is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development .

Medicine

In medicine, the compound is explored for its therapeutic potential. Its structural features may enable it to act as an inhibitor or modulator of specific enzymes or receptors, making it a potential candidate for drug discovery .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity .

Mechanism of Action

The mechanism of action of (Z)-[AMINO(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO 4-FLUOROBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Properties

IUPAC Name

[(Z)-[amino-(1,5-dimethylpyrrol-2-yl)methylidene]amino] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O2/c1-9-3-8-12(18(9)2)13(16)17-20-14(19)10-4-6-11(15)7-5-10/h3-8H,1-2H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFJLRSLMLADBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C)C(=NOC(=O)C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(N1C)/C(=N/OC(=O)C2=CC=C(C=C2)F)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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